1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propylsulfonyl group: This step involves the sulfonation of the benzimidazole core using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanone moiety: The final step includes the alkylation of the benzimidazole derivative with 1-azepan-1-yl-2-bromoethanone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Biological Activity
1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a compound that combines an azepane moiety with a benzimidazole derivative, which has attracted attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C15H19N3O2S
- Molecular Weight : 301.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds in the benzimidazole class have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) which is implicated in cancer progression and immune evasion .
- Anticancer Properties : Benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies like imatinib . The mechanism often involves apoptosis induction and modulation of key signaling pathways.
Biological Activity Data
The following table summarizes key findings from studies involving related benzimidazole derivatives that may provide insights into the biological activity of the target compound.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a series of benzimidazole derivatives, including those structurally similar to our target compound. The results indicated that these compounds could significantly inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents against various cancers.
Case Study 2: Drug Resistance in CML
Another study focused on the resistance mechanisms in chronic myeloid leukemia (CML). It was found that certain benzimidazole derivatives could restore sensitivity to imatinib by inhibiting P-glycoprotein activity, which is often overexpressed in resistant cancer cells .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-13-25(23,24)18-19-15-9-5-6-10-16(15)21(18)14-17(22)20-11-7-3-4-8-12-20/h5-6,9-10H,2-4,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYKBBZEQYCXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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